
Pulvomycin: A Technical Guide to its Chemical
Structure and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pulvomycin

Cat. No.: B1230896 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pulvomycin is a naturally occurring antibiotic belonging to the macrolide class, first

isolated from Streptomyces species. It exhibits a unique mechanism of action by inhibiting

bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu). This

technical guide provides a comprehensive overview of the chemical structure of Pulvomycin,

the experimental methodologies employed in its structure elucidation, and its biochemical

mode of action. Detailed data is presented in tabular format for clarity, and key processes are

visualized using logical diagrams to facilitate understanding for research and development

purposes.

Chemical Identity and Physicochemical Properties
Pulvomycin, also known as Labilomycin, is a complex polyketide.[1][2] Its core structure is

characterized by a prominent 22-membered macrocyclic lactone ring.[1][3] Several analogues,

including Pulvomycin A, B, C, and D, have been isolated and characterized, with slight

variations in their structures.[1][4][5] The fundamental chemical and physical properties of

Pulvomycin are summarized below.
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Property Data Reference

Molecular Formula C47H66O13 [6][7]

Molecular Weight 839.0 g/mol [7]

Exact Mass 838.45034216 Da [7]

IUPAC Name

(4E,7Z,9Z,11Z,15Z,17E,19Z)-2

2-((6E,8E,10E)-3,12-

dihydroxy-13-

(((2R,3R,4S,5R,6R)-4-hydroxy-

3,5-dimethoxy-6-

methyltetrahydro-2H-pyran-2-

yl)oxy)-4-methyl-5-

oxotetradeca-6,8,10-trien-2-

yl)-6,14-dihydroxy-5,8,12-

trimethyloxacyclodocosa-

4,7,9,11,15,17,19-heptaene-

2,13-dione

[6]

Synonyms Labilomycin, Antibiotic 1063Z [2][6][8]

CAS Number 11006-66-9 [6][9]

Class Macrolide, Polyketide [2][7]

Elucidation of the Chemical Structure
The complex structure of Pulvomycin was determined through a combination of advanced

spectroscopic techniques, chemical degradation, and total synthesis. The absolute and relative

configurations were conclusively established through X-ray crystallography of its biological

complex.

Spectroscopic Analysis
The planar structure of the 22-membered macrocyclic lactone and its side chains were

primarily elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

[10]
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR

spectroscopy were instrumental in establishing the carbon skeleton and the connectivity of

protons and carbons. The presence of multiple triene units was a key feature identified

through these analyses.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HRFAB-

MS, was used to determine the precise molecular formula of Pulvomycin and its analogues.

[3]

UV Spectroscopy: The conjugated polyene systems within the Pulvomycin structure give

rise to characteristic UV absorption maxima. For instance, Pulvomycin D, which contains a

tetraenone chromophore, displays a λmax at 314 nm.[3]

Stereochemistry Determination
Determining the complex stereochemistry of Pulvomycin's multiple chiral centers required

specialized chemical and analytical methods.

Modified Mosher's Method: This chemical derivatization technique was employed to

determine the absolute configuration of stereogenic centers within the acyclic portions of the

molecule.[4][10]

Kishi's Bidentate Chiral Solvent NMR Spectroscopy: This method was used to assign the

stereochemistry of other chiral centers within the structure.[4][10]

X-ray Crystallography: The definitive proof for the relative and absolute configuration of

Pulvomycin A was provided by an X-ray crystal structure analysis of its complex with

Thermus thermophilus elongation factor Tu (EF-Tu).[3] This technique provided a three-

dimensional model of how the molecule is folded and oriented in space when bound to its

biological target.

Total Synthesis
The total synthesis of Pulvomycin D, first reported in 2021, served as the ultimate confirmation

of its assigned structure.[1][11] This synthetic route also provided a framework for producing

analogues for structure-activity relationship (SAR) studies.
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Experimental Protocols:

Yamaguchi Esterification: This protocol was used to attach the C1-C7 fragment to the main

skeleton of the molecule, a crucial step in assembling the 40-carbon backbone.[1][12] The

reaction typically involves using 2,4,6-trichlorobenzoyl chloride in the presence of DMAP (4-

dimethylaminopyridine) to form the ester linkage under mild conditions.[11]

Intramolecular Heck Reaction: Ring closure to form the 22-membered lactone ring was

achieved via a late-stage intramolecular Heck reaction.[1][11] This palladium-catalyzed

carbon-carbon bond formation is a powerful tool for constructing large macrocyclic

structures.

Peterson Elimination: A syn-stereospecific Peterson elimination was utilized in the final

stages of the synthesis to form a key olefin at the C26-C27 position, concurrently with the

removal of silyl protecting groups.[1][11]
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Structure Elucidation Workflow for Pulvomycin
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Workflow for the structure elucidation of Pulvomycin.
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Biosynthesis and Mechanism of Action
Biosynthetic Pathway
Genomic analysis of the producing Streptomyces strain revealed the biosynthetic gene cluster

for Pulvomycin.[4][5] This analysis led to the proposal of a trans-acyltransferase polyketide

biosynthetic pathway. This pathway involves the sequential condensation of small carboxylic

acid units to build the complex carbon backbone of the molecule, a common strategy for

macrolide biosynthesis in bacteria.
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Proposed Biosynthesis of Pulvomycin
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Simplified diagram of the proposed biosynthetic pathway.
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Mechanism of Action: Inhibition of Protein Synthesis
Pulvomycin's antibacterial activity stems from its ability to inhibit protein biosynthesis at the

elongation stage.[8] It specifically targets the bacterial elongation factor Tu (EF-Tu), a GTP-

binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism involves the following key steps:

Binding to EF-Tu: Pulvomycin binds to the EF-Tu protein.

Prevention of Ternary Complex Formation: This binding event prevents the formation of the

crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[2][6][8]

Inhibition of Elongation: By blocking the formation of this complex, Pulvomycin effectively

halts the delivery of new amino acids to the growing polypeptide chain at the ribosome,

thereby arresting protein synthesis.[8]
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Mechanism of action of Pulvomycin on EF-Tu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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